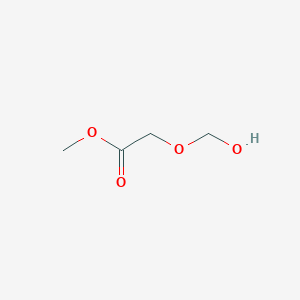

Methyl hydroxymethoxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl hydroxymethoxyacetate is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 120.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group (CH₂OH) in methyl hydroxymethoxyacetate is susceptible to oxidation, following established pathways for similar functional groups.

-

Mechanism : Oxidation typically converts the hydroxymethyl group to a carboxylic acid (–COOH) via intermediate stages (e.g., formyl group).

-

Reagents : Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions .

-

Key Data : Oxidation of methyl groups to form hydroxymethyl derivatives is well-documented, with bond dissociation energies (BDEs) for C–H bonds in hydroxymethyl groups reported as ~343–445 kJ/mol, influencing reaction kinetics .

Reduction Reactions

The ester functional group (COOCH₃) in this compound can undergo reduction to form alcohols or alkanes.

-

Mechanism : Reduction of the ester to a primary alcohol involves cleavage of the carbonyl group.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under appropriate solvents .

-

Kinetic Considerations : Reduction rates depend on steric hindrance and electron-withdrawing groups, which may stabilize intermediates.

Hydroxymethylation Reactions

Hydroxymethylation involves the addition of a hydroxymethyl group (CH₂OH) to aromatic or aliphatic substrates. While not directly applicable to this compound itself, such reactions provide insights into analogous systems.

-

Conditions : Paraformaldehyde (HCHO) as a hydroxymethyl donor, often in acidic or basic media.

-

Example : Hydroxymethylation of phenolic compounds using paraformaldehyde yields products like 4-hydroxy-3-hydroxymethylacetophenone (75% yield under optimized conditions) .

-

Table 1 : Reaction Conditions for Hydroxymethylation (Adapted from )

| Entry | Substrate | Paraformaldehyde Ratio | Temperature (°C) | Reaction Time (h) | Major Product |

|---|---|---|---|---|---|

| 1 | Acetophenone | 1:7 | 60–65 | 7 | 2,6-acetyl-1,3-benzodioxane |

| 13 | 2-Hydroxy-5-methylacetophenone | 1:9 | 60–70 | 5 | 3-Chloromethylacetophenone |

Ester Hydrolysis

This compound, as an ester, undergoes hydrolysis to form carboxylic acids or their salts.

-

Mechanism : Acidic or alkaline hydrolysis cleaves the ester bond.

-

Conditions :

-

Acidic : H₂SO₄, elevated temperatures.

-

Alkaline : NaOH or KOH in aqueous solutions.

-

-

Equilibrium Data : Esters like methyl acetate reach equilibrium with methanol and acetic acid, with temperature-dependent K values .

Substitution Reactions

The hydroxymethyl group may participate in nucleophilic substitution, depending on the reaction environment.

-

Reagents : Nucleophiles like NH₃ or NaOH under basic conditions.

-

Mechanism : Formation of a good leaving group (e.g., OH⁻) facilitates substitution.

-

Example : In methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate, the nitrophenoxy group enhances reactivity for substitution .

Comparative Reactivity

Hydroxymethyl-containing esters exhibit distinct reactivity profiles compared to simpler esters.

| Feature | This compound | Methyl Acetate |

|---|---|---|

| Functional Groups | Hydroxymethyl, ester | Methyl ester |

| Solubility | Enhanced by –CH₂OH | Moderate |

| Nucleophilicity | Hydroxymethyl group | Limited |

| Oxidative Stability | Lower due to –CH₂OH | Higher |

Propriétés

Numéro CAS |

109745-70-2 |

|---|---|

Formule moléculaire |

C4H8O4 |

Poids moléculaire |

120.10 g/mol |

Nom IUPAC |

methyl 2-(hydroxymethoxy)acetate |

InChI |

InChI=1S/C4H8O4/c1-7-4(6)2-8-3-5/h5H,2-3H2,1H3 |

Clé InChI |

RNVVYVPDHMKDTL-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)COCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.